molecular formula C7H11N3O B573753 N,N,2-Trimethyl-1H-imidazole-1-carboxamide CAS No. 162574-73-4

N,N,2-Trimethyl-1H-imidazole-1-carboxamide

Cat. No.: B573753
CAS No.: 162574-73-4
M. Wt: 153.185
InChI Key: LEUYWCFINDQPTP-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-1H-imidazole-1-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are widely recognized for their applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a carboxamide group attached to an imidazole ring, along with three methyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-1H-imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N,N,2-Trimethyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N,N,2-Trimethyl-1H-imidazole-1-carboxamide is unique due to its specific combination of methyl and carboxamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,N,2-trimethylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6-8-4-5-10(6)7(11)9(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYWCFINDQPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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